3-(((2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one

Catalog No.
S527271
CAS No.
110623-72-8
M.F
C40H52O19
M. Wt
836.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(((2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-(((2...

CAS Number

110623-72-8

Product Name

3-(((2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one

IUPAC Name

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(1R,2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxychromen-4-one

Molecular Formula

C40H52O19

Molecular Weight

836.8 g/mol

InChI

InChI=1S/C40H52O19/c1-15(2)5-10-20-22(55-23-11-18(13-41)27(45)31(49)28(23)46)12-21(43)25-30(48)37(35(57-36(20)25)17-6-8-19(53-4)9-7-17)58-40-38(33(51)26(44)16(3)54-40)59-39-34(52)32(50)29(47)24(14-42)56-39/h5-9,12,16,18,23-24,26-29,31-34,38-47,49-52H,10-11,13-14H2,1-4H3/t16-,18+,23+,24+,26-,27+,28-,29+,31-,32-,33+,34+,38+,39-,40-/m0/s1

InChI Key

OKOVXNDIKBDKAA-OIAFWOJHSA-N

SMILES

C/C(C)=C/CC1=C2C(C(C(O[C@H]3[C@H](O[C@]4([H])O[C@H](CO)[C@@H](O)[C@H](O)[C@H]4O)[C@H](O)[C@@H](O)[C@H](C)O3)=C(C5=CC=C(OC)C=C5)O2)=O)=C(O)C=C1O[C@H]6[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O6

Solubility

Soluble in DMSO

Synonyms

Epimedin A

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4CC(C(C(C4O)O)O)CO)O)C5=CC=C(C=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@@H]4C[C@@H]([C@H]([C@@H]([C@H]4O)O)O)CO)O)C5=CC=C(C=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O

Description

The exact mass of the compound 3-(((2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one is 838.2895 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Polyphenols: The presence of multiple hydroxyl groups (phenolic groups) suggests it might be classified as a polyphenol. Polyphenols are known for their antioxidant and potential health benefits, and are a subject of ongoing scientific research including studies on their role in chronic disease prevention .
  • Flavonoids: The overall structure including the presence of a central chromen-4-one ring system suggests it might belong to the flavonoid class of polyphenols. Flavonoids are a diverse group of plant-based compounds with a wide range of biological activities, and are being explored for their potential applications in various fields including medicine and pharmacology .
  • Tetrahydro-2H-pyran: The presence of two tetrahydro-2H-pyran units in the molecule suggests a potential relationship to glycosides, a type of molecule where sugars are linked to non-sugar compounds. Glycosides have diverse biological functions and applications in various scientific fields .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

11

Exact Mass

836.31027942 g/mol

Monoisotopic Mass

836.31027942 g/mol

Heavy Atom Count

59

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1. Yasukawa, K., Ko, S.-K., and Whang, W.-K. Inhibitory effects of the aerial parts of Epimedium koreanum on TPA-induced inflammation and tumour promotion in two-stage carcinogenesis in mouse skin. J. Pharm. Nutr. Sci. 6(2), 38-42 (2016).
2. Zhan, Y., Wei, Y.J., Sun, E., et al. Two-dimensional zebrafish model combined with hyphenated chromatographic techniques for evaluation anti-osteoporosis activity of epimendin A and its metabolite baohuoside I. Yao Xue Xue Bao 49(6), 932-937 (2014).

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